molecular formula C19H30Cl2O2 B062393 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene CAS No. 174097-32-6

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene

Cat. No.: B062393
CAS No.: 174097-32-6
M. Wt: 361.3 g/mol
InChI Key: NLOCNKYNECKGNC-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is an organic compound that belongs to the class of substituted benzenes This compound features a benzene ring substituted with chloromethyl, dimethyloctyloxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable functional groups for further modification.

    Alkylation: The dimethyloctyloxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

    Methoxylation: The methoxy group is typically introduced via a methylation reaction using methanol and a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chloromethyl groups can be hydrolyzed to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a benzylamine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the dimethyloctyloxy and methoxy groups.

    2-(3,7-Dimethyloctyloxy)-5-methoxybenzene: Lacks the chloromethyl groups.

    1,4-Dimethoxybenzene: Lacks the chloromethyl and dimethyloctyloxy groups.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30Cl2O2/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15H,5-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCNKYNECKGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174097-33-7
Record name Benzene, 1,4-bis(chloromethyl)-2-[(3,7-dimethyloctyl)oxy]-5-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174097-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50408714
Record name 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174097-32-6
Record name 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(chloromethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene
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